Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a methyl ester and a thiophene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method includes the condensation reaction of 5-chlorothiophene-2-carboxylic acid with an appropriate amine to form the carboxamide intermediate. This intermediate is then reacted with piperidine-1-carboxylate under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring and piperidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
Uniqueness
Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of a thiophene ring and a piperidine moiety. This structure allows for unique interactions with biological targets and distinct chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 4-[[(5-chlorothiophene-2-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-19-13(18)16-6-4-9(5-7-16)8-15-12(17)10-2-3-11(14)20-10/h2-3,9H,4-8H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESYKGYJNGBZSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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